molecular formula C24H43NO B1669180 Clinolamide CAS No. 3207-50-9

Clinolamide

Cat. No.: B1669180
CAS No.: 3207-50-9
M. Wt: 361.6 g/mol
InChI Key: OFSPDNIHQQKLPZ-HZJYTTRNSA-N
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Preparation Methods

Clinolamide can be synthesized using the dicyclohexylcarbodiimide method, which is commonly used in polypeptide chemistry . This method involves the condensation of linoleic acid with cyclohexylamine. The reaction is typically carried out in the presence of dicyclohexylcarbodiimide as a coupling agent, which facilitates the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

Clinolamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Clinolamide has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Mechanism of Action

Clinolamide exerts its effects primarily through its interaction with cholesterol metabolism pathways. It is believed to inhibit the absorption of cholesterol in the intestines, leading to a reduction in blood cholesterol levels . The exact molecular targets and pathways involved in this process are still under investigation, but it is thought to involve the modulation of enzymes and transporters related to cholesterol metabolism.

Comparison with Similar Compounds

Clinolamide is part of a class of compounds known as linoleamides, which are derived from linoleic acid. Similar compounds include:

Among these, this compound is unique due to its specific structure and the presence of a cyclohexyl group, which contributes to its distinct cholesterol-lowering properties . Comparatively, AC-223 has been found to be more potent in terms of hypocholesterolemic activity .

Properties

CAS No.

3207-50-9

Molecular Formula

C24H43NO

Molecular Weight

361.6 g/mol

IUPAC Name

(9Z,12Z)-N-cyclohexyloctadeca-9,12-dienamide

InChI

InChI=1S/C24H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23/h6-7,9-10,23H,2-5,8,11-22H2,1H3,(H,25,26)/b7-6-,10-9-

InChI Key

OFSPDNIHQQKLPZ-HZJYTTRNSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NC1CCCCC1

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NC1CCCCC1

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NC1CCCCC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Clinolamide;  Linolexamide;  AC 32;  Linoleic acid cyclohexylamide; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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